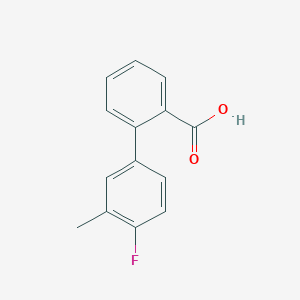

2-(4-Fluoro-3-methylphenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluoro-3-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-8-10(6-7-13(9)15)11-4-2-3-5-12(11)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTAJIOMSNFATA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=C2C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681166 | |

| Record name | 4'-Fluoro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183750-48-2 | |

| Record name | 4'-Fluoro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations

Chemical Reactivity and Transformation Pathways

The chemical behavior of 2-(4-fluoro-3-methylphenyl)benzoic acid is dictated by the interplay of its two aromatic rings and the carboxylic acid functional group. Its structure allows for reactions at multiple sites, including substitutions on the rings and transformations of the acid moiety.

Electrophilic aromatic substitution (EAS) on the biaryl system of this compound is complex due to the number of substituents and two distinct rings. The directing effects of the existing groups determine the position of incoming electrophiles. ulethbridge.cawikipedia.orgorganicchemistrytutor.com

On the Benzoic Acid Ring (Ring A): This ring contains the carboxylic acid group (-COOH) and the (4-fluoro-3-methylphenyl) group. The -COOH group is a moderate deactivating group and a meta-director. ulethbridge.caorganicchemistrytutor.com The large aryl substituent is generally considered an ortho-, para-director. The positions ortho to the aryl group are sterically hindered. Therefore, electrophilic attack would be directed primarily to the position meta to the -COOH group and para to the aryl substituent.

On the Phenyl Ring (Ring B): This ring contains the fluorine atom (-F) and the methyl group (-CH₃). The methyl group is a weak activating group and an ortho, para-director. wikipedia.org The fluorine atom is a weak deactivating group but is also an ortho, para-director due to resonance effects. wikipedia.org These two groups have a reinforcing directing effect. The position ortho to the methyl group and meta to the fluorine is activated. The position para to the methyl group and ortho to the fluorine is also strongly activated and less sterically hindered, making it a likely site for substitution.

Table 2: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Ring | Substituent | Type | Directing Effect |

| A (Benzoic Acid) | -COOH | Deactivating | meta |

| A (Benzoic Acid) | -Aryl | Activating | ortho, para |

| B (Phenyl) | -CH₃ | Activating | ortho, para |

| B (Phenyl) | -F | Deactivating | ortho, para |

The functional groups of this compound allow for specific oxidation and reduction reactions.

Reduction: The carboxylic acid group can be selectively reduced to a primary alcohol, forming [2-(4-fluoro-3-methylphenyl)phenyl]methanol. This transformation is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or THF. libretexts.orgmasterorganicchemistry.combyjus.com Weaker reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce carboxylic acids. chemguide.co.uk

Oxidation: While the carboxylic acid group is already in a high oxidation state, the benzylic methyl group on the second ring is susceptible to oxidation. Using strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, the methyl group can be oxidized to a carboxylic acid. google.com This would result in the formation of a dicarboxylic acid, 4'-fluoro-1,1'-biphenyl-2,3'-dicarboxylic acid. Alternatively, selective oxidation to an aldehyde may be possible using milder reagents, potentially involving a two-step process of benzylic bromination followed by oxidation. researchgate.net

Biaryl benzoic acids are valuable intermediates in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. google.com For instance, the structurally related compound 2-(4-methylphenyl)benzoic acid is a key intermediate in the synthesis of "Sartans," a class of drugs that act as angiotensin II receptor antagonists for treating hypertension. google.com

The structure of this compound is amenable to intramolecular cyclization reactions. By converting the carboxylic acid to a more reactive derivative (like an acyl chloride) or by introducing another reactive group onto the molecule, it is possible to form new ring systems. For example, intramolecular Friedel-Crafts acylation could lead to the formation of fluorenone derivatives, which are scaffolds present in various functional materials and bioactive compounds. The strategic placement of functional groups makes this compound a promising precursor for creating diverse heterocyclic and polycyclic aromatic systems. psu.eduresearchgate.net

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) has become an influential approach in drug discovery, enabling direct modifications to complex molecules at advanced stages of synthesis. nih.govresearchgate.net This strategy avoids the need for lengthy de novo synthesis for each new analogue, providing a more efficient path to generating diverse molecular structures. nih.govnih.gov C-H methylation is a particularly valuable LSF technique due to the significant impact a single methyl group can have on a compound's pharmacological profile, a phenomenon often called the "magic methyl effect". nih.govresearchgate.netnih.gov Applying LSF to introduce methyl groups can be a key step in optimizing the properties of drug candidates, including their metabolic stability. nih.gov

Directed C-H Activation and Methylation

A prominent strategy for the late-stage functionalization of benzoic acid derivatives, such as this compound, is the transition-metal-catalyzed directed C-H activation. The carboxylic acid group inherent to these molecules can act as a directing group, guiding a catalyst to a specific C-H bond, typically at the ortho position. nih.govresearchgate.net This approach ensures high regioselectivity, which is crucial when functionalizing complex molecules with multiple potential reaction sites. nih.gov

Palladium-catalyzed reactions are well-established for this purpose. researchgate.netnih.govnih.gov For instance, the ortho-C–H alkylation of benzoic acids can be achieved using a palladium(II) catalyst. nih.govnih.gov In these transformations, the catalyst coordinates to the carboxylate, facilitating the activation of the adjacent C-H bond to form a palladacycle intermediate. This intermediate then reacts with a methylating agent to form the new carbon-carbon bond.

Iridium-based catalysts have also been developed for the carboxylate-directed ortho-C–H methylation of benzoic acids. nih.gov These methods are noted for their tolerance of various functional groups and for proceeding under relatively mild conditions, sometimes not even requiring an inert atmosphere. nih.gov Such methodologies are highly desirable in late-stage functionalization, where preserving the integrity of a complex, drug-like molecule is paramount. nih.gov

Table 1: Representative Reaction Conditions for Directed C-H Methylation of Benzoic Acid Analogues

Parameter Condition Catalyst System Iridium or Palladium Precatalyst Directing Group Carboxylic Acid Methyl Source e.g., Potassium Methyltrifluoroborate, Trimethylboroxine Key Feature High regioselectivity for the ortho position

Impact on Metabolic Stability of Analogues

A primary motivation for employing late-stage methylation is to enhance the metabolic stability of drug candidates. srce.hr Metabolic instability, often due to rapid biotransformation by enzymes like the cytochrome P450 (CYP450) family, can lead to high clearance, reducing a drug's exposure and therapeutic effect. srce.hrnih.gov The introduction of a methyl group can block a metabolically vulnerable C-H bond, thereby preventing enzymatic oxidation at that site. nih.gov

The effectiveness of this strategy is typically evaluated using in vitro assays with liver microsomes, which contain many of the key drug-metabolizing enzymes. nih.govspringernature.com In these experiments, the disappearance of the parent compound over time is measured to determine parameters like the metabolic half-life (t½) and intrinsic clearance (CLint). srce.hrspringernature.com A longer half-life and lower clearance rate indicate improved metabolic stability. researchgate.net For example, studies on various drug analogues have shown that introducing a methyl group at a site susceptible to metabolism can significantly decrease clearance rates. nih.gov This seemingly minor structural change can lead to a more robust pharmacokinetic profile, potentially translating to a longer duration of action in vivo. nih.govsrce.hr

Table 2: Illustrative Impact of Methylation on Metabolic Stability

Compound Modification Metabolic Half-life (t½) in Liver Microsomes (min) Relative Stability Parent Analogue Unsubstituted C-H at vulnerable site 13 Rapid Metabolism Methylated Analogue C-CH₃ at vulnerable site 60 Slow Metabolism

Note: Data are representative based on findings for analogous compounds and serve to illustrate the principle. researchgate.net

Table 3: Compound Names Mentioned in the Article

Iii. Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and spatial relationships of protons, carbons, and other magnetically active nuclei like fluorine.

The ¹H NMR spectrum of 2-(4-Fluoro-3-methylphenyl)benzoic acid is expected to exhibit a series of signals corresponding to the distinct proton environments in the molecule. The carboxylic acid proton is typically the most deshielded, appearing as a broad singlet far downfield, often above 10-12 ppm, due to the strong deshielding effect of the carbonyl group and hydrogen bonding.

The aromatic region (typically 7.0-8.2 ppm) will show a complex pattern of multiplets due to the seven aromatic protons on the two phenyl rings. The protons on the benzoic acid ring and the 4-fluoro-3-methylphenyl ring will have characteristic chemical shifts and coupling patterns influenced by their substituents. The methyl group protons are anticipated to appear as a singlet in the upfield region, around 2.3 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet (br s) | Highly deshielded, position can be concentration-dependent. |

| Aromatic Protons (Ar-H) | 7.0 - 8.2 | Multiplets (m) | Complex splitting due to H-H and H-F couplings. |

| Methyl Protons (-CH₃) | ~2.3 | Singlet (s) | Typical range for an aryl methyl group. |

Note: The predicted values are based on the analysis of similar substituted biphenyl (B1667301) and benzoic acid structures.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will produce a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum, typically between 165 and 185 ppm.

The twelve aromatic carbons will resonate in the range of 110-145 ppm. The signals will be split due to coupling with fluorine (C-F coupling), which is a key feature for structural confirmation. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JC-F), while carbons two or three bonds away will exhibit smaller couplings. The methyl carbon will appear at the most upfield position, generally around 15-22 ppm. For example, data for 4-methylbenzoic acid shows the methyl carbon at approximately 21.5 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts (δ)

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Carbonyl Carbon (-COOH) | 167 - 175 | Deshielded due to the electronegative oxygen atoms. |

| Aromatic C-F | 160 - 165 (with large ¹JC-F) | The C-F bond strongly deshields the carbon and causes a large splitting. |

| Other Aromatic Carbons | 115 - 145 | Chemical shifts are influenced by substituents and position on the rings. |

| Methyl Carbon (-CH₃) | 15 - 22 | Most upfield signal in the spectrum. |

Note: Predicted values are estimated from data for analogous compounds like 4-fluorobenzoic acid and other substituted aromatic systems. rsc.org

¹⁹F NMR is a highly sensitive technique used specifically for the analysis of organofluorine compounds. Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides clear and informative spectra. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the structure.

The chemical shift of this fluorine signal will be influenced by its position on the aromatic ring and the electronic nature of the surrounding groups. The signal will likely appear as a multiplet due to coupling with nearby aromatic protons (typically ortho and meta protons). The precise chemical shift can be a useful diagnostic tool for confirming the substitution pattern on the phenyl ring. For instance, the ¹⁹F NMR signal for 2-((buta-2,3-dien-1-yl)oxy)-4-(trifluoromethyl)benzoic acid appears at -63.23 ppm, illustrating a typical range for fluorine on a substituted benzene (B151609) ring. rsc.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. openstax.org A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.org This broadness is a hallmark of the strong hydrogen bonding present in the dimeric form of the acid. libretexts.org

Another key absorption is the strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration, which typically appears between 1680 and 1710 cm⁻¹ for aromatic carboxylic acids that are part of a hydrogen-bonded dimer. openstax.orgdocbrown.info Other notable bands include C-H stretching vibrations for the aromatic rings and the methyl group (around 2850-3100 cm⁻¹), aromatic C=C stretching vibrations (in the 1450-1600 cm⁻¹ region), and a C-F stretching vibration, which is expected in the fingerprint region between 1000-1300 cm⁻¹.

Table 3: Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch (Aromatic & Methyl) | 2850 - 3100 | Medium to Weak |

| C=O Stretch (Carboxylic Acid Dimer) | 1680 - 1710 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium, Multiple Bands |

| C-F Stretch | 1000 - 1300 | Strong |

Carboxylic acids have a strong tendency to form hydrogen-bonded dimers, especially in the solid state or in non-polar solvents at moderate concentrations. libretexts.org This dimerization has a significant and predictable effect on the IR spectrum.

O-H Stretching: In the dimeric state, the strong intermolecular hydrogen bonds weaken the O-H bond, causing its stretching frequency to decrease and the absorption band to become exceptionally broad (2500-3300 cm⁻¹). libretexts.org In a very dilute solution in a non-polar solvent or in the gas phase, the monomeric form may be observed. The monomeric O-H stretch appears as a sharper, less intense band at a much higher frequency, typically around 3500-3560 cm⁻¹. libretexts.org

C=O Stretching: The carbonyl stretching frequency is also sensitive to the state of aggregation. In the dimeric form, hydrogen bonding to the carbonyl oxygen slightly weakens the C=O double bond, lowering its stretching frequency to the 1680-1710 cm⁻¹ range. jove.com For a free, monomeric carboxylic acid, this absorption shifts to a higher wavenumber, typically appearing around 1760 cm⁻¹. openstax.org Therefore, the position of the C=O stretching band can be a clear indicator of whether the acid exists primarily as a monomer or a dimer under the conditions of analysis.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of organic compounds. For this compound, soft ionization techniques are particularly valuable.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization method that allows for the analysis of molecules with minimal fragmentation, making it ideal for confirming molecular weight. Based on its chemical formula, C₁₄H₁₁FO₂, the exact monoisotopic mass of this compound is 230.0743 g/mol . guidechem.com

In a typical ESI-MS analysis, the compound can be detected as either a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The negative ion mode is often preferred for carboxylic acids due to the acidic nature of the carboxyl proton. The expected mass-to-charge ratios (m/z) are fundamental for confirming the identity of the compound in a sample.

| Ion Mode | Adduct | Calculated m/z |

|---|---|---|

| Positive | [M+H]⁺ | 231.0821 |

| Negative | [M-H]⁻ | 229.0665 |

| Positive | [M+Na]⁺ | 253.0640 |

Tandem mass spectrometry (MS/MS) is employed to gain deeper structural insights by inducing fragmentation of a selected precursor ion (such as the [M-H]⁻ ion). While specific experimental fragmentation data for this compound is not available in the cited literature, the fragmentation pattern can be predicted based on the known chemistry of biaryl carboxylic acids.

Key fragmentation pathways would likely include:

Decarboxylation: Loss of CO₂ (44 Da) from the carboxyl group is a common fragmentation for benzoic acid derivatives.

Loss of H₂O: Elimination of a water molecule (18 Da) can also occur.

Inter-ring Cleavage: Fragmentation at the C-C bond connecting the two phenyl rings would yield ions corresponding to the individual substituted benzene and benzoic acid moieties.

Analysis of these fragment ions allows for the reconstruction of the molecule's structure, confirming the connectivity of the fluoro, methyl, and carboxyl groups on the biphenyl scaffold.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, revealing precise bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. While a specific crystal structure determination for this compound has not been reported in the surveyed literature, its solid-state characteristics can be inferred from studies of structurally similar fluorinated benzoic acids and biphenyl derivatives. researchgate.netarabjchem.org

A crystal structure determination would provide key crystallographic data, including the crystal system, space group, and unit cell dimensions. For substituted benzoic acids, molecules often crystallize in centrosymmetric space groups. This analysis would definitively confirm the molecular connectivity and provide the foundational data for understanding intermolecular forces.

The crystal packing of this compound would be governed by a combination of strong and weak intermolecular interactions.

O-H···O Hydrogen Bonding: The most significant interaction would be the formation of hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules. This is a highly robust and common supramolecular synthon in carboxylic acids, forming a characteristic R²₂(8) ring motif.

C-H···F Interactions: The presence of the fluorine atom introduces the possibility of weak C–H···F hydrogen bonds. researchgate.net These interactions, where an aromatic or methyl C-H group acts as a donor and the fluorine atom as an acceptor, can play a crucial role in stabilizing the three-dimensional crystal lattice. mdpi.com

π-π Stacking: Interactions between the aromatic rings of adjacent molecules could further stabilize the crystal packing, although these may be influenced by the non-planar conformation of the biphenyl system.

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

|---|---|---|---|

| Strong Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | Forms primary centrosymmetric dimers. |

| Weak Hydrogen Bond | C-H (Aromatic/Methyl) | F | Contributes to the overall stability and directionality of the 3D lattice. researchgate.net |

| Weak Hydrogen Bond | C-H (Aromatic) | O=C (Carboxyl) | Links the primary hydrogen-bonded dimers. |

| π-π Interactions | Phenyl Ring | Phenyl Ring | Contributes to crystal stabilization, dependent on molecular conformation. |

The solid-state conformation of this compound is primarily defined by the dihedral angle (twist angle) between the planes of the two aromatic rings. This angle is a result of the balance between steric hindrance from the ortho-substituent (the carboxylic acid group) and the electronic effects of conjugation, which favors planarity.

For 2-substituted biphenyls, a significant twist angle is expected to minimize steric repulsion. Fluorine substitution can further influence conformational preferences in the solid state. soton.ac.ukbirmingham.ac.uk A crystallographic analysis would precisely measure this dihedral angle, providing insight into how the substitution pattern and the crystal packing environment modulate the molecule's preferred shape.

Polymorphism Studies

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in pharmaceutical sciences and materials science. Different polymorphs of a compound can exhibit varying physicochemical properties, including solubility, melting point, stability, and bioavailability. A thorough investigation into the polymorphic landscape of a compound is therefore essential for its development and application.

As of the current date, a comprehensive search of publicly available scientific literature and crystallographic databases reveals no specific studies focused on the polymorphism of this compound. Consequently, there is no published data detailing the existence of different polymorphic forms for this specific compound.

While research into the crystal structures and potential polymorphism of related benzoic acid derivatives exists, this information is not directly applicable to this compound due to the unique influence of the specific arrangement of the fluoro and methyl substituents on the phenyl ring on its solid-state packing.

Therefore, the generation of a data table summarizing crystallographic information for different polymorphs and a detailed discussion of research findings on the polymorphism of this compound is not possible at this time. Further experimental research, including crystallization studies under various conditions and characterization using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy, would be required to identify and characterize any potential polymorphs of this compound.

Iv. Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to calculate various molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics. For a molecule like 2-(4-Fluoro-3-methylphenyl)benzoic acid, DFT calculations would typically be performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

Optimized Molecular Geometries and Conformational Preferences

A primary step in DFT analysis is geometry optimization, which locates the minimum energy arrangement of atoms in the molecule. This process provides precise predictions of bond lengths, bond angles, and dihedral (torsional) angles.

Vibrational Frequency Calculations and Spectral Assignments

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of a C=O bond, the bending of a C-H bond, or the torsional motion between the two rings.

These theoretical spectra are invaluable for interpreting experimental spectroscopic data. By comparing the calculated frequencies and intensities with experimental IR and Raman spectra, chemists can confidently assign specific absorption bands to particular molecular motions, aiding in the structural confirmation of the compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.orgopenedmb.ca The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. Analysis of the spatial distribution of the HOMO and LUMO would reveal the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate or near-zero potential.

For this compound, an MEP map would likely show a strongly negative potential around the oxygen atoms of the carboxylic acid group, highlighting their role as hydrogen bond acceptors and sites of electrophilic interaction. The acidic hydrogen would be a site of positive potential. This analysis is crucial for predicting intermolecular interactions, including hydrogen bonding and reactivity patterns. nih.gov

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge distribution and bonding interactions within a molecule in terms of localized, Lewis-like structures (i.e., bonds and lone pairs). It provides insights into intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.

By analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs, this method quantifies the extent of electron delocalization. The energy associated with these donor-acceptor interactions (E(2) energy) indicates the strength of the interaction. For the title compound, NBO analysis would elucidate the delocalization of electrons within the phenyl rings and between the rings and the carboxylic acid substituent, providing a quantitative measure of the electronic factors that stabilize the molecule's structure.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is central to structure-based drug design. The process involves sampling various conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity.

Given that this compound is a key fragment of the dopamine D1/D5 agonist Tavapadon, molecular docking studies would be essential to understand how it or its derivatives interact with the dopamine receptor. doaj.orgthieme-connect.com Such simulations would identify key interactions, like hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the receptor's active site. Following docking, molecular dynamics simulations could be employed to study the stability of the ligand-receptor complex over time, providing a more dynamic picture of the binding event.

Ligand-Target Binding Predictions

Predicting the interaction between a small molecule (ligand) and a biological target, typically a protein, is a cornerstone of computational drug design. For this compound, while specific targets have not been extensively documented in publicly available research, its structural class—biphenyl (B1667301) carboxylic acids—is known to interact with a variety of biological targets. These include enzymes and nuclear receptors. For instance, various biphenyl carboxylic acid derivatives have been investigated as inhibitors of urate transporter 1 (URAT1) for the treatment of gout, and as agents targeting bone resorption nih.govmdpi.com.

Molecular docking simulations are a primary tool for predicting these interactions. This computational technique places a ligand into the binding site of a target protein and estimates the binding affinity based on a scoring function. Such predictions for this compound would involve identifying potential targets based on structural similarity to known active compounds and then simulating the binding to the active sites of these proteins. The binding prediction would be influenced by the molecule's shape, electrostatic potential, and the presence of hydrogen bond donors and acceptors.

Conformational Changes upon Binding

The binding of a ligand to a protein is often a dynamic process that can induce conformational changes in both the ligand and the target protein, a concept known as "induced fit" gersteinlab.org. For a flexible molecule like this compound, the dihedral angle between the two phenyl rings is a key conformational feature. In an unbound state in solution, the molecule would exist as an ensemble of conformations.

Upon binding to a protein, it is hypothesized that this compound would adopt a specific, lower-energy conformation that is complementary to the binding site. This process can involve rotation around the bond connecting the two phenyl rings to optimize interactions with amino acid residues. The protein itself may also undergo conformational adjustments to accommodate the ligand, which can be crucial for its biological function nih.govnih.gov. The study of related biphenyl compounds has shown that the relative orientation of the phenyl rings is critical for biological activity, as it dictates how the molecule fits within the binding pocket nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by analyzing a series of compounds with known activities and identifying molecular descriptors that correlate with that activity.

Prediction of Biological Activity from Molecular Descriptors

While a specific QSAR model for this compound is not available, the principles of QSAR can be applied to predict its potential activities. Molecular descriptors, which are numerical representations of a molecule's properties, are the foundation of QSAR. For this compound, these descriptors can be calculated using computational software.

QSAR studies on related benzoylaminobenzoic acid derivatives have shown that properties like hydrophobicity, molar refractivity, and aromaticity are often correlated with inhibitory activity against bacterial enzymes nih.gov. A hypothetical QSAR model for a particular activity of this compound would likely include descriptors that quantify its size, shape, electronic properties, and lipophilicity.

Table 1: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Unit |

| Molecular Weight | 230.24 | g/mol |

| Polarizability | 29.7 | ų |

Note: These values are computationally predicted and may vary between different software and calculation methods.

Influence of Fluorine on Lipophilicity and Binding Affinity

The presence of a fluorine atom in a molecule can significantly impact its physicochemical properties and, consequently, its biological activity.

Lipophilicity: Fluorine is the most electronegative element, and its introduction into an organic molecule can alter electron distribution and intermolecular interactions. The effect of fluorine on lipophilicity, often measured as the logarithm of the octanol-water partition coefficient (logP), is complex. While fluorine is highly electronegative, a single fluorine atom on an aromatic ring often increases lipophilicity. This is attributed to the fact that the C-F bond is not a strong hydrogen bond acceptor and can reduce the hydration of the molecule.

Binding Affinity: The fluorine atom in this compound can influence its binding affinity to a target protein through several mechanisms. It can engage in favorable interactions within the binding site, such as dipole-dipole interactions or even weak hydrogen bonds with suitable donors. Furthermore, the electron-withdrawing nature of fluorine can affect the acidity (pKa) of the carboxylic acid group, which in turn can influence its ionization state at physiological pH and its ability to form salt bridges with basic residues in the target protein. The altered lipophilicity due to the fluorine atom can also impact the hydrophobic interactions within the binding pocket.

Table 2: Comparison of Predicted Physicochemical Properties of Fluorinated and Non-Fluorinated Analogs

| Compound | Predicted LogP | Predicted pKa |

| 2-(3-methylphenyl)benzoic acid | 4.1 | 3.8 |

| This compound | 4.4 | 3.7 |

Note: These values are computationally predicted and serve for comparative purposes. Actual experimental values may differ.

V. Biological and Medicinal Chemistry Research Applications

Enzyme Inhibition Studies

Enzyme inhibition is a critical mechanism for therapeutic intervention in a multitude of diseases. The structural features of 2-(4-Fluoro-3-methylphenyl)benzoic acid, including its carboxylic acid group and substituted phenyl rings, make it a candidate for investigation as an inhibitor of enzymes where interactions with aromatic and acidic moieties are crucial for binding.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer. While direct studies on this compound as a CA inhibitor are not extensively documented, the principles of structure-activity relationships (SAR) for CA inhibitors provide a framework for understanding its potential.

There are fifteen known human (h) CA isoforms, and achieving isoform-selective inhibition is a key goal in drug design to minimize off-target effects. The cytosolic isoforms hCA I and II are widespread, while hCA IV is membrane-bound, and hCA IX is a tumor-associated isoform. The selectivity of an inhibitor is often dictated by the interactions of its "tail" portion (the part of the molecule extending from the zinc-binding group) with the specific amino acid residues lining the active site cavity of different isoforms.

For benzenesulfonamide-based inhibitors, which are a major class of CAIs, the tail group's chemical nature significantly influences isoform specificity. Active-site residues at positions 92 and 131 are particularly important in determining the binding and affinity of inhibitors. While this compound is not a sulfonamide, if it were to act as a CA inhibitor, the orientation and interactions of its fluoro and methyl-substituted phenyl ring within the active site would be critical for determining its isoform selectivity. For instance, the hydrophobic pocket of one isoform might favorably accommodate the methyl group, while the fluorine atom could form specific interactions with residues in another isoform.

Table 1: General Influence of Substituents on Carbonic Anhydrase Isoform Selectivity

| Substituent Feature | Potential Impact on Isoform Selectivity |

| Hydrophobic Groups | May favor binding to isoforms with larger hydrophobic pockets. |

| Halogens (e.g., Fluoro) | Can form halogen bonds or other specific interactions, potentially enhancing affinity and selectivity for certain isoforms. |

| Positional Isomerism | The substitution pattern on the phenyl ring can significantly alter the binding orientation and selectivity profile. |

This table is illustrative and based on general principles of CA inhibitor design.

The structure-activity relationship (SAR) of CA inhibitors is well-established, particularly for sulfonamide-based compounds. The primary sulfonamide group is crucial for coordinating with the zinc ion in the active site. For other classes of inhibitors, different zinc-binding groups are utilized. If derivatives of this compound were to be designed as CA inhibitors, a zinc-binding group would likely need to be incorporated.

The SAR for the "tail" of the inhibitor, which for our parent compound would be the 4-fluoro-3-methylphenyl group, reveals that modifications to this part of the molecule can drastically alter inhibitory potency and selectivity. For example, the addition of bulky groups can enhance binding through increased van der Waals interactions, while the introduction of polar groups can form new hydrogen bonds. The electronic properties of the substituents also play a role; electron-withdrawing groups can influence the acidity of the zinc-binding group, thereby affecting binding affinity.

Table 2: Predicted Structure-Activity Relationships for Hypothetical this compound-based CA Inhibitors

| Modification to the Phenyl Ring | Predicted Effect on CA Inhibition |

| Addition of a Zinc-Binding Group (e.g., SO2NH2) | Essential for potent inhibitory activity. |

| Varying the position of the Fluoro and Methyl groups | Likely to significantly impact isoform selectivity. |

| Introducing additional substituents | Could enhance or decrease potency depending on the nature and position of the substituent. |

This table is speculative and based on established SAR principles for other classes of CA inhibitors.

Methyltransferases are a class of enzymes that catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a substrate. These enzymes are involved in a wide range of biological processes, and their inhibition is a promising strategy for the treatment of various diseases, including viral infections. The SARS-CoV-2 non-structural protein 14 (Nsp14) is a methyltransferase essential for viral RNA capping, making it an attractive antiviral target. news-medical.net

A promising strategy for inhibiting methyltransferases like SARS-CoV-2 Nsp14 is the design of bisubstrate inhibitors. nih.govacs.orgumn.edunih.gov These inhibitors are designed to simultaneously occupy both the SAM-binding pocket and the substrate (e.g., RNA) binding site. nih.govacs.org This dual occupancy can lead to high potency and selectivity. nih.govmedchemexpress.com

Derivatives of 3-(adenosylthio)benzoic acid have been explored as bisubstrate inhibitors of SARS-CoV-2 Nsp14. nih.govnih.gov In these inhibitors, the adenosine portion mimics the adenosine part of SAM, while the benzoic acid moiety extends into the RNA binding site. A compound like this compound could potentially serve as a fragment for the design of such bisubstrate inhibitors, where the benzoic acid part interacts with the RNA binding pocket. The 4-fluoro-3-methylphenyl group would then be positioned to make further interactions within this pocket, potentially enhancing binding affinity.

The nature and position of substituents on the benzene (B151609) ring of benzoic acid-based methyltransferase inhibitors have a significant impact on their inhibitory activity. The substituents can influence the electronic properties of the benzoic acid, its orientation within the binding site, and its interactions with surrounding amino acid residues.

For example, in the context of 3-(adenosylthio)benzoic acid derivatives as Nsp14 inhibitors, modifications to the benzene ring have been shown to alter potency. The carboxylate group of the benzoic acid is often crucial for forming hydrogen bonds and ionic interactions within the active site. researchgate.net The position of this group is also critical; for instance, a meta-positioned carboxylate on the benzene ring was found to be optimal for the inhibitory activity of certain Nsp14 inhibitors. researchgate.net The presence of hydrophobic groups on the phenyl ring can lead to improved cell permeability. nih.gov

Table 3: Potential Impact of Benzene Ring Substituents on the Activity of Benzoic Acid-Based Nsp14 Inhibitors

| Substituent/Feature | Potential Impact on Nsp14 Inhibitory Activity |

| Carboxylate Position (ortho, meta, para) | Can significantly affect binding and potency, with the optimal position being dependent on the overall inhibitor scaffold. researchgate.net |

| Fluoro Group | May form specific interactions (e.g., halogen bonds) with the enzyme, potentially increasing affinity. |

| Methyl Group | Can provide favorable hydrophobic interactions within the binding pocket. |

| Overall Substitution Pattern | Influences the overall conformation and binding mode of the inhibitor, impacting both potency and selectivity. |

This table illustrates the potential effects of substituents based on findings from related inhibitor classes.

Other Enzyme Systems

Currently, there is a lack of specific published research detailing the interactions of this compound with particular enzyme systems. However, the incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate enzyme-inhibitor interactions. The high electronegativity of fluorine can lead to favorable interactions with electropositive regions within an enzyme's active site, such as peptide bonds and amide side chains, potentially increasing binding affinity. amazonaws.com Furthermore, fluorination can block metabolic pathways; for instance, by replacing a hydrogen atom at a site prone to enzymatic oxidation, the metabolic stability of a compound can be significantly enhanced. amazonaws.com While these general principles are widely recognized, specific studies are required to determine the effect of this compound on any particular enzyme.

Receptor Modulation and Ligand Design

A review of available scientific literature did not yield specific studies concerning the G Protein-Coupled Receptor (GPCR) agonistic activity of this compound. Consequently, its potential to act as an agonist at any GPCR remains uncharacterized.

The fluorine atom is a critical structural feature of this compound, and its presence is expected to significantly influence the molecule's properties related to receptor binding. In medicinal chemistry, fluorination is a common strategy to enhance binding affinity and improve the pharmacokinetic profile of a ligand. amazonaws.com

The introduction of fluorine can have several effects:

Metabolic Stability: Fluorine can be used as a "metabolic blocker." amazonaws.com If a particular position on the aromatic ring is susceptible to metabolic hydroxylation by cytochrome P450 enzymes, replacing the hydrogen atom at that site with fluorine can prevent this oxidation. mdpi.comresearchgate.net This leads to a longer metabolic half-life and improved bioavailability of the compound. amazonaws.com For example, studies on other biphenyl (B1667301) carboxylic acids have shown that fluorination at a site of microbial oxidation rendered the analogue untransformed, demonstrating the effectiveness of this strategy. mdpi.comresearchgate.net

Antimicrobial and Anticoccidial Activity

While direct antimicrobial testing of this compound is not documented in the reviewed literature, extensive research has been conducted on structurally related thioureide derivatives of 2-phenoxymethyl-benzoic acids. These studies provide valuable insight into the potential antimicrobial profile of this structural class. The antimicrobial activity of these analogues was evaluated against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungal strains. amazonaws.commdpi.comnih.govnih.gov

The tested compounds demonstrated specific antimicrobial activity, with the highest potency often observed against fungal cells and certain bacterial strains like Pseudomonas aeruginosa. amazonaws.com The minimal inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for these analogues. The MIC values for active compounds varied widely, with some exhibiting very strong effects. amazonaws.commdpi.comnih.govnih.gov

| Analogue Class | Microbial Strains Tested | Reported MIC Range (µg/mL) |

|---|---|---|

| Thioureides of 2-(4-methylphenoxymethyl)benzoic acid | S. aureus, B. subtilis, E. coli, P. aeruginosa, K. pneumoniae, C. albicans, A. niger | 15.6 to >1000 |

| Thioureides of 2-(4-ethyl-phenoxymethyl)benzoic acid | S. aureus, B. subtilis, E. coli, K. pneumoniae, P. aeruginosa, C. albicans, A. niger | 3.9 to 250 |

| Thioureides of 2-(4-chlorophenoxymethyl)benzoic acid | L. monocytogenes, S. aureus, B. subtilis, P. aeruginosa, E. coli, S. enteritidis, Candida spp. | 32 to 1024 |

No studies concerning the anticoccidial activity of this compound or its close analogues were identified in the reviewed literature.

However, for the antimicrobial activity of the related thioureide derivatives, clear structure-activity relationships (SAR) have been established. Research on thioureides of 2-(4-chlorophenoxymethyl)benzoic acid revealed that the antimicrobial potency and spectrum of activity are highly dependent on the nature and position of substituents on the N'-phenyl ring of the thiourea moiety. mdpi.comnih.gov For instance, certain halogenated derivatives were found to be the most active compounds. Specifically, N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea and N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea exhibited a broad spectrum of activity against enterobacterial strains, P. aeruginosa, S. aureus, and Candida species. mdpi.comnih.gov Many of the tested compounds in this series were highly active against S. aureus, with MIC values as low as 32 µg/mL, suggesting their potential utility against multidrug-resistant infections. mdpi.comnih.gov

Anticancer Research and Modulation of Biological Pathways

The benzoic acid moiety is a core component of many compounds investigated for their anticancer properties. Research has explored how modifications to this basic structure can lead to potent and selective anticancer agents.

Inhibition of Cancer Cell Lines (e.g., HCT-116, MCF-7)

Numerous studies have demonstrated the efficacy of various benzoic acid derivatives against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines. For example, a series of newly synthesized N-benzenesulfonylguanidine derivatives showed selective cytotoxic effects. One such compound, featuring a 2-chloromethylbenzylthio substituent, exhibited significant activity against both HCT-116 and MCF-7 cells, with IC50 values of 12 µM and 19 µM, respectively researchgate.netnih.gov. Another study on benzimidazole derivatives reported that one compound had an IC50 value of 8.86 µg/mL in the MCF-7 cell line, while another was most effective against the HCT-116 cell line with an IC50 value of 16.2 µg/mL nih.govwaocp.org. These examples highlight the potential of the broader chemical class to which this compound belongs.

Induction of Apoptosis

A key mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Benzoic acid derivatives have been shown to trigger this process in cancer cells. For instance, certain naturally occurring benzoic acid derivatives have been found to inhibit cancer cell growth by inducing cellular apoptosis mediated by Caspase-3 nih.gov. This suggests that the core benzoic acid structure can be functionalized to interact with cellular pathways that control cell death.

Interaction with Specific Molecular Targets and Pathways

The anticancer activity of benzoic acid derivatives is often linked to their interaction with specific molecular targets. A structurally related compound, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, has been shown to activate the aryl hydrocarbon receptor (AhR) and modulate the NF-κB signaling pathway in MCF-7 breast cancer cells chemicalbook.com. Other derivatives have been identified as histone deacetylase (HDAC) inhibitors, which can alter gene expression and halt cancer progression nih.gov. The ability of the benzoic acid scaffold to be modified to target a range of different biological pathways is a testament to its versatility in drug design.

Modulation of Premature Translation Termination and Nonsense-Mediated mRNA Decay

Nonsense-mediated mRNA decay (NMD) is a cellular surveillance pathway that degrades mRNAs containing premature termination codons, preventing the synthesis of truncated proteins. While the role of specific small molecules in modulating this pathway is an area of growing interest, there is currently no available research linking this compound or its close derivatives to the modulation of premature translation termination or NMD.

Development as Potential Drug Scaffolds

The primary role of this compound in the current scientific landscape is as a molecular scaffold or building block for the synthesis of more complex active pharmaceutical ingredients nih.gov. Its fluorinated biphenyl structure provides a rigid core that can be elaborated with various functional groups to create libraries of compounds for screening. The presence of the carboxylic acid group allows for straightforward chemical modifications, such as amide bond formation, enabling its incorporation into larger, more complex molecules designed to interact with specific biological targets. Its utility as a foundational element in medicinal chemistry programs is its most well-documented application.

Anti-inflammatory Research

Research into the anti-inflammatory properties of various benzoic acid derivatives is a significant area of medicinal chemistry. However, specific studies focusing on this compound in this context appear to be limited or not publicly available.

The development of novel Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) is an ongoing effort to find safer and more effective treatments for inflammation and pain. While the core structure of this compound suggests potential exploration as an NSAID analogue, there is currently no available scientific literature detailing its synthesis and evaluation for this purpose. Research in this area often involves the synthesis of a series of related compounds and their subsequent biological testing, but no such studies have been identified for this specific molecule.

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and a primary target for many NSAIDs. The selective inhibition of COX-2 is a desirable characteristic for reducing the gastrointestinal side effects associated with older, non-selective NSAIDs. A thorough review of scientific databases reveals no specific studies investigating the COX-2 inhibitory activity of this compound. Therefore, no data on its potency (e.g., IC₅₀ values) or selectivity for COX-2 over COX-1 is available.

Neurological and Psychiatric Applications (Further Research Needed)

The exploration of small molecules for the treatment of neurological and psychiatric disorders is a critical area of pharmaceutical research. However, there is a clear need for further research regarding the potential applications of this compound in these fields. At present, there are no published studies that investigate the effects of this compound on neurological or psychiatric pathways or disease models. The scientific community has not yet explored its potential utility in these therapeutic areas.

Future Research and Applications of this compound

An exploration into the evolving landscape of a significant chemical entity.

The chemical compound this compound and its derivatives are subjects of ongoing research, pointing toward a future rich with potential in medicinal chemistry and materials science. This article delves into the prospective research avenues and nascent applications for this versatile molecule, focusing on novel synthesis, biological targets, drug delivery, and therapeutic strategies.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Fluoro-3-methylphenyl)benzoic acid?

- Methodological Answer : A typical approach involves halogenation and coupling reactions. For example, fluorinated aromatic precursors can undergo nucleophilic substitution or Suzuki-Miyaura coupling to attach the benzoic acid moiety. Evidence from analogous compounds suggests using HOBr-mediated cleavage of methoxy groups followed by BBr₃ demethylation to introduce hydroxyl groups, which can then be functionalized (e.g., esterification, carboxylation) . Purification via column chromatography (silica gel, ethyl acetate/petroleum ether) is recommended to isolate intermediates.

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions and aromatic coupling patterns. Compare with NIST reference data for fluorinated benzoic acids .

- HPLC : Employ a C18 column with acetic acid/methanol/water gradients to assess purity (>99%) .

- Melting Point Analysis : Compare observed melting points (e.g., 169–171°C for structural analogs) to literature values .

Q. What safety precautions are recommended when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via approved hazardous waste protocols .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve the molecular structure of this compound?

- Methodological Answer :

- Crystallization : Grow crystals via slow evaporation in ethanol/water mixtures.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Employ SHELXL for structure solution and refinement. The program optimizes hydrogen bonding and torsional angles, critical for analyzing steric effects from the fluoro-methyl group .

Q. What methodologies are used to study its metabolic pathways in biological systems?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) to identify phase I metabolites (e.g., hydroxylation, demethylation).

- LC-MS/MS : Use electrospray ionization (ESI) in negative ion mode to detect carboxylate metabolites. Compare fragmentation patterns to synthetic standards .

Q. How can computational chemistry predict reactivity and intermolecular interactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to model electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites.

- Molecular Docking : Simulate binding to target enzymes (e.g., cyclooxygenase) using AutoDock Vina. The fluoro-methyl group’s hydrophobicity may enhance binding affinity .

Q. What strategies resolve conflicting spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR chemical shifts with structurally similar compounds (e.g., 3-fluoro-4-methoxybenzoic acid) .

- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly near the fluoro-methyl substituent.

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.